molecular formula C11H13ClN2 B8588872 2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8588872
M. Wt: 208.69 g/mol
InChI Key: ZRHIWXLAIHOAQI-UHFFFAOYSA-N
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Patent
US09102672B2

Procedure details

A mixture of [6-chloro-4-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-carbamic acid tert-butyl ester (15.8 g, 51 mmol) and TBAF (26.6 g, 0.1 mol) in THF (200 mL) was heated at reflux for 24 hours. After cooling, the mixture was poured into ice water and extracted with CH2Cl2 (300 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to obtain a residue, which was purified by column chromatography (petroleum ether/ethyl acetate=10/1) to give 2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine (9.2 g, 87%). 1H NMR (300 MHz, CDCl3) δ 9.15 (br s, 1H), 8.43 (s, 1H), 7.44 (s, 1H), 6.25 (dd, J=0.6, 2.1 Hz, 1H), 1.42 (s, 9H).
Name
[6-chloro-4-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:20])=[CH:12][C:13]=1[C:14]#[C:15][C:16]([CH3:19])([CH3:18])[CH3:17])(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:16]([C:15]1[NH:7][C:8]2=[CH:9][N:10]=[C:11]([Cl:20])[CH:12]=[C:13]2[CH:14]=1)([CH3:19])([CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
[6-chloro-4-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
15.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1C#CC(C)(C)C)Cl)=O
Name
Quantity
26.6 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (petroleum ether/ethyl acetate=10/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=2C(=CN=C(C2)Cl)N1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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